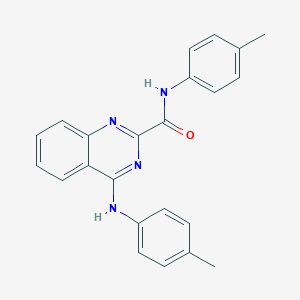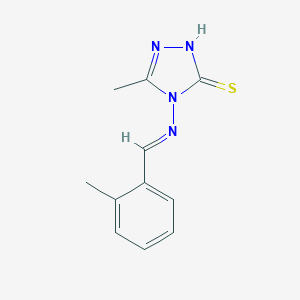![molecular formula C19H27N3O B254714 2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DM-1, and it is a member of the class of benzimidazole derivatives. DM-1 has been studied for its effectiveness in treating cancer, and it has shown promising results in preclinical studies.
作用機序
DM-1 works by binding to the beta-tubulin subunit of microtubules, which prevents the formation of microtubule structures. This disrupts the normal function of the cell cytoskeleton, which is necessary for cell division and proliferation. As a result, cancer cells are unable to divide and grow, leading to their death.
Biochemical and Physiological Effects:
DM-1 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DM-1 also inhibits angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. Additionally, DM-1 has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
DM-1 has several advantages for lab experiments. It is a potent microtubule inhibitor, which makes it an effective tool for studying microtubule function. DM-1 is also relatively stable and can be stored for long periods without degradation. However, DM-1 has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. Additionally, DM-1 is relatively expensive, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on DM-1. One area of research is the development of new synthetic methods for DM-1 that are more efficient and cost-effective. Another area of research is the optimization of DM-1 for use in cancer therapy. This includes the development of new formulations and delivery methods that improve its efficacy and reduce side effects. Additionally, there is potential for DM-1 to be used in combination with other cancer therapies to improve treatment outcomes. Finally, there is potential for DM-1 to be used in the treatment of other diseases, such as Alzheimer's disease, where microtubule dysfunction is a contributing factor.
合成法
The synthesis of DM-1 involves several steps, including the reaction of 2-methylprop-2-enylamine with 2-(2,2-dimethylpropanoylamino)acetic acid to form the intermediate compound. This intermediate is then reacted with 1,2-diaminobenzene to yield the final product. The synthesis of DM-1 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DM-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. DM-1 works by targeting microtubules, which are essential components of the cell cytoskeleton. By disrupting microtubule function, DM-1 prevents cancer cells from dividing and proliferating.
特性
製品名 |
2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide |
|---|---|
分子式 |
C19H27N3O |
分子量 |
313.4 g/mol |
IUPAC名 |
2,2-dimethyl-N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]propanamide |
InChI |
InChI=1S/C19H27N3O/c1-14(2)13-22-16-10-7-6-9-15(16)21-17(22)11-8-12-20-18(23)19(3,4)5/h6-7,9-10H,1,8,11-13H2,2-5H3,(H,20,23) |
InChIキー |
GVCKLEACFYIMAW-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)(C)C |
正規SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide](/img/structure/B254633.png)


![N-acetyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-thiophenesulfonamide](/img/structure/B254648.png)
![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)
![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)
![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)
